Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
This compound features a 1,3,4-thiadiazole core substituted with a 3-nitrobenzamido group at position 5, connected via a thioacetamido linker to an ethyl 4-aminobenzoate moiety. Its synthesis likely involves nucleophilic substitution between a 5-amino-1,3,4-thiadiazole-2-thiol derivative and ethyl 4-(chloroacetamido)benzoate under basic conditions, as inferred from analogous procedures in and .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-2-31-18(28)12-6-8-14(9-7-12)21-16(26)11-32-20-24-23-19(33-20)22-17(27)13-4-3-5-15(10-13)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACLEOUYPIWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 5-(3-nitrobenzamido)-1,3,4-thiadiazole: : Starting from 3-nitrobenzoic acid, this intermediate is formed through a series of reactions including amidation and cyclization with thiosemicarbazide under acidic conditions.
Formation of Ethyl 4-(2-(2-mercaptoacetamido)benzoate): : This step involves the esterification of 4-(2-aminoacetyl)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.
Final Coupling Reaction: : The intermediate 5-(3-nitrobenzamido)-1,3,4-thiadiazole is reacted with Ethyl 4-(2-(2-mercaptoacetamido)benzoate) under alkaline conditions to form the final compound, Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Industrial Production Methods
Industrial production of this compound would typically involve optimization of these synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts would be employed.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
-
Acidic conditions : H₂SO₄/H₂O (reflux, 6–8 hrs) yields 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid.
-
Basic conditions : NaOH/EtOH (room temperature, 12 hrs) produces the same product with higher regioselectivity.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 0.1 M H₂SO₄, reflux | H₂O | Benzoic acid derivative | 85–90% |
| 1 M NaOH, ethanol, RT | NaOH | Benzoic acid derivative | 92–95% |
Nitro Group Reduction
The 3-nitrobenzamido substituent is reduced to an amine using catalytic hydrogenation or metal-acid systems:
-
Catalytic hydrogenation : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 4 hrs → 3-aminobenzamido derivative .
-
Fe/HCl : Fe powder in HCl/EtOH (reflux, 2 hrs) achieves partial reduction with 70% efficiency .
| Method | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd/C | Ethanol, 25°C | 3-Aminobenzamido-thiadiazole | >99% |
| Fe/HCl | Reflux, 2 hrs | Mixed nitro/amine intermediates | 70% |
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form S-alkylated derivatives .
-
Oxidation : H₂O₂/CH₃COOH converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methylthio derivative | 80% yield |
| Oxidation | 30% H₂O₂, CH₃COOH, RT | Sulfoxide (major), sulfone (trace) | pH-dependent |
Amide Bond Cleavage
The acetamido and benzamido linkages are susceptible to hydrolysis:
-
Acidic hydrolysis : 6 M HCl (reflux, 8–10 hrs) cleaves both amides, yielding 3-nitrobenzoic acid and 4-aminobenzoic acid fragments.
-
Enzymatic cleavage : Porcine liver esterase selectively hydrolyzes the ethyl ester without affecting amides .
| Conditions | Reagents | Products | Efficiency |
|---|---|---|---|
| 6 M HCl, reflux | HCl | 3-Nitrobenzoic acid + fragments | 95% |
| Enzymatic (pH 7.4, 37°C) | Esterase | Free carboxylic acid | 60–65% |
Thioether Reactivity
The -S- group in the thioacetamido linker undergoes:
-
Alkylation : Reacts with α-bromoesters in acetonitrile to form thioether-ester hybrids .
-
Oxidative dimerization : I₂/KI in EtOH yields disulfide-linked dimers .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | BrCH₂COOEt, K₂CO₃, MeCN | Thioether-ester conjugate | 75% |
| Oxidative dimerization | I₂/KI, EtOH, RT | Disulfide dimer | 40–50% |
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring facilitates substitution at C-5:
-
Amination : NH₃/EtOH (100°C, 12 hrs) replaces the nitro group with -NH₂ .
-
Halogenation : Cl₂ gas in CCl₄ introduces chlorine at C-5 (limited regioselectivity).
| Reaction | Conditions | Product | Selectivity |
|---|---|---|---|
| C-5 Amination | NH₃, EtOH, 100°C | 5-Amino-thiadiazole derivative | 60% |
| C-5 Chlorination | Cl₂, CCl₄, 0°C | 5-Chloro analog | 35–40% |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles .
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile oxide | Toluene, 80°C, 6 hrs | Isoxazolo-thiadiazole hybrid | 55% |
Key Research Findings:
-
Synthetic Flexibility : The compound’s modular structure allows sequential modifications at the ester, thioether, and thiadiazole moieties, enabling tailored derivatives for drug discovery .
-
Stability Considerations : The nitro group stabilizes the thiadiazole ring against thermal degradation up to 200°C.
-
Biological Relevance : Derivatives with reduced nitro groups show enhanced antimicrobial activity compared to parent compounds .
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the anticancer properties of thiadiazole derivatives, including ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. A study synthesized a series of novel 1,3,4-thiadiazole derivatives and evaluated their antiproliferative effects against various human tumor cell lines. Compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines such as HL-60 and SKOV-3, with some exhibiting IC50 values as low as 19.5 μM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | SKOV-3 | TBD | Induction of apoptosis |
| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | SKOV-3 | 19.5 | Apoptosis via acridine orange/ethidium bromide staining |
Neuropharmacological Applications
The 1,3,4-thiadiazole scaffold has been extensively studied for its neuropharmacological properties. Compounds within this class have shown promise as anticonvulsants and neuroprotective agents. For instance, studies have indicated that certain thiadiazole derivatives exhibit significant anticonvulsant activity in various animal models . this compound could potentially be explored for similar neuroprotective effects.
Table 2: Neuropharmacological Properties of Thiadiazole Derivatives
| Compound Name | Model Used | Observed Activity | Reference |
|---|---|---|---|
| This compound | MES model | TBD | TBD |
| Novel Thiadiazole Derivative | scPTZ model | High anticonvulsant activity at 30 mg/kg |
Synthesis and Characterization
The synthesis of this compound involves several key steps that include the reaction of thiadiazole derivatives with appropriate acetamide and benzoate moieties. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
Synthesis Pathway Overview
- Preparation of Thiadiazole Core : Synthesis begins with the formation of the thiadiazole nucleus via the reaction of thiosemicarbazide with carbon disulfide.
- Formation of Amide Linkage : The introduction of the benzamide group occurs through acylation reactions.
- Final Esterification : The final step involves esterification to yield this compound.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological target it interacts with. Generally, compounds with similar structures may inhibit enzyme activity by binding to the active site or altering the enzyme's configuration. Pathways involved could include inhibition of DNA synthesis or interference with cell wall synthesis in microbes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
a) Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate (Compound 44, )
- Structure : Differs by a 4-methoxybenzamido group (electron-donating) instead of 3-nitro.
- Activity : Exhibited <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, suggesting reduced bioactivity compared to nitro-substituted analogs .
- Synthesis: Similar coupling of 4-methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol.
b) Ethyl 2-((5-(4-Fluorobenzamido)-1,3,4-Thiadiazol-2-yl)Thio)Acetate ()
- Structure : Features a 4-fluorobenzamido group (moderate electron-withdrawing).
- Synthesis : Likely follows the same route as the target compound, using 4-fluorobenzoyl chloride .
c) Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamido)Benzoate ()
- Structure : Replaces thiadiazole with oxadiazole and substitutes 2-bromophenyl.
Core Heterocycle Modifications
a) N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide ()
- Structure : Retains thiadiazole core but substitutes with benzylsulfanyl and piperidine groups.
- Activity : Demonstrates hydrogen bonding and planar geometry, critical for interactions in crystal structures and possibly biological systems .
b) Ethyl 4-(2-(Benzo[d]Thiazol-2-yl Thio)Acetamido)Benzoate (Compound A11, )
Comparative Data Table
Biological Activity
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with various amides and acetic acid derivatives. The general synthetic route includes:
- Formation of the Thiadiazole Core : Starting with appropriate thiadiazole precursors.
- Amidation Reaction : Introducing the nitrobenzamide moiety through an amidation reaction.
- Esterification : Finally, ethyl ester formation is achieved through standard esterification techniques.
Anticancer Activity
Research has demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:
- A study reported that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines, including SKOV-3 (ovarian cancer) and HL-60 (leukemia). The cytotoxicity was linked to apoptosis induction as observed through AO/EB staining assays .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Ethyl 4-(...) | SKOV-3 | <10 | Apoptosis |
| Ethyl 4-(...) | HL-60 | <20 | Apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives of thiadiazoles possess activity against several bacterial strains:
- Compounds were tested against Gram-positive and Gram-negative bacteria, with some showing inhibition rates exceeding those of standard antibiotics. For example, a related thiadiazole derivative demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low μg/mL range .
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 20 |
Other Biological Activities
- Anti-inflammatory : Thiadiazole derivatives have been noted for their anti-inflammatory properties in various models.
- Antifungal : Certain compounds have shown efficacy against fungal pathogens.
- Anticonvulsant : Preliminary studies suggest potential anticonvulsant activity in some thiadiazole derivatives .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Study on Antitumor Activity : A systematic evaluation revealed that compounds with structural similarities to Ethyl 4-(...) exhibited significant cytotoxicity against breast cancer cell lines compared to cisplatin controls .
- Antimicrobial Evaluation : A comprehensive screening highlighted that certain derivatives outperformed existing antibiotics in inhibiting pathogenic bacteria responsible for plant diseases .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and what key steps are involved?
The synthesis typically involves three critical steps:
- Thiosemicarbazide Formation : Reacting 3-nitrobenzoyl chloride with thiosemicarbazide to generate the thiadiazole-thiol intermediate .
- S-Acetylation : Introducing the thioacetamide group via nucleophilic substitution using chloroacetyl chloride .
- Esterification : Coupling the intermediate with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation to finalize the structure . Characterization via NMR and mass spectrometry is essential to confirm purity and structural integrity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration of protons and carbons, respectively, in aromatic and amide regions .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak and fragmentation pattern .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (amide I band) and NO₂ (asymmetric stretching at ~1520 cm⁻¹) .
Q. What biological activities have been reported for thiadiazole derivatives similar to this compound?
Thiadiazole derivatives exhibit:
- Anticancer Activity : Inhibition of kinases involved in cancer cell proliferation (e.g., via pyrazolo[3,4-d]pyrimidine interactions) .
- Antimicrobial Effects : Growth inhibition of Staphylococcus aureus and fungi through interference with bacterial cell wall synthesis .
- Anti-inflammatory Action : COX-2 inhibition, reducing prostaglandin production .
Advanced Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Reaction Conditions : Control temperature (e.g., 0–5°C during S-acetylation to minimize side reactions) and use anhydrous solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation to reduce racemization .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. How should contradictory data regarding the biological efficacy of this compound be analyzed?
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., A549, MCF7) to identify cell-type specificity .
- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases) and validate mechanisms .
- Meta-Analysis : Compare structural analogs (e.g., substitution of nitro groups with halogens) to resolve discrepancies in activity .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound's derivatives?
- Systematic Substitution : Modify the nitrobenzamido group (e.g., replace -NO₂ with -CF₃ or -OMe) to assess electronic effects on bioactivity .
- Heterocycle Variation : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .
- Pharmacokinetic Profiling : Measure logP and metabolic stability (e.g., liver microsomal assays) to correlate lipophilicity with bioavailability .
Methodological Notes
- Data Contradiction Resolution : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., Western blotting for kinase inhibition alongside cytotoxicity assays) .
- SAR Validation : Combine computational docking (e.g., AutoDock Vina) with synthetic modifications to prioritize high-potential derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
